SARS-CoV-2 3CLpro-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

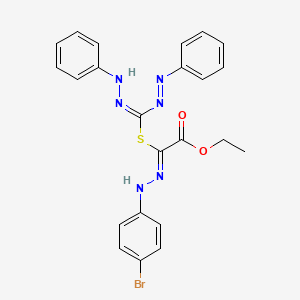

Molecular Formula |

C23H21BrN6O2S |

|---|---|

Molecular Weight |

525.4 g/mol |

IUPAC Name |

ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate |

InChI |

InChI=1S/C23H21BrN6O2S/c1-2-32-22(31)21(28-25-20-15-13-17(24)14-16-20)33-23(29-26-18-9-5-3-6-10-18)30-27-19-11-7-4-8-12-19/h3-16,25-26H,2H2,1H3/b28-21-,29-23+,30-27? |

InChI Key |

RBXPXJMTLBBAOI-JIDGJZRHSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)Br)/S/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)SC(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of SARS-CoV-2 3CLpro-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. It plays an essential role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins.[1][2][3] This pivotal function, coupled with the absence of a close human homolog, makes 3CLpro a prime target for antiviral drug development.[1][4] This technical guide provides an in-depth look at a specific inhibitor, SARS-CoV-2 3CLpro-IN-3, also identified as compound 3d in the scientific literature.

It is important to note that the current understanding of the mechanism of action for this compound is primarily based on computational molecular docking studies rather than experimental biochemical or antiviral assays. While this compound has demonstrated in vitro antibacterial and antifungal properties, its direct inhibitory effect on SARS-CoV-2 3CLpro and its antiviral efficacy have been predicted through modeling.[5]

Compound Profile: this compound (Compound 3d)

This compound is a formazan (B1609692) analogue that has been investigated for its potential to inhibit the main protease of SARS-CoV-2.[1][5] Formazans are a class of compounds known for a broad spectrum of biological activities, including antimicrobial and antiviral properties.[5]

| Identifier | Details |

| Common Name | This compound |

| Synonym | Compound 3d |

| Chemical Class | Formazan Analogue |

| Reported Activities | Antiviral (predicted), Antibacterial (experimental), Antifungal (experimental) |

| Source Publication | Mahmoud HK, et al. Bioorg Chem. 2020 Dec;105:104354.[1][5] |

Predicted Mechanism of Action: Insights from Molecular Docking

The inhibitory action of this compound against the viral protease has been elucidated through molecular docking simulations. These computational studies predict how the compound binds to the active site of the 3CLpro enzyme, thereby preventing it from processing viral polyproteins.

The SARS-CoV-2 3CLpro is a cysteine protease with a catalytic dyad composed of Histidine-41 (His41) and Cysteine-145 (Cys145) located in a cleft between the enzyme's domains I and II.[6][7][8] Docking studies of formazan analogues, including compound 3d, have shown a strong binding affinity within this active site.[5]

Binding Interactions

The predicted binding mode of formazan analogues suggests that they form stable complexes within the active site of 3CLpro. The binding scores from these simulations indicate a favorable interaction.[5]

| Compound Series | Binding Score Range (Kcal/mol) |

| Formazan Analogues | -5.6064 to -8.0555 |

Data from Mahmoud HK, et al. Bioorg Chem. 2020 Dec;105:104354.[5]

A lower binding energy score indicates a more stable and favorable interaction between the inhibitor and the enzyme's active site. The range of scores for the formazan analogues suggests a strong potential for inhibition of the 3CLpro enzyme.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general viral replication pathway targeted by 3CLpro inhibitors and the typical workflow for evaluating such compounds.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro-IN-3.

Caption: A typical experimental workflow for the evaluation of 3CLpro inhibitors.

Experimental Protocols

While specific experimental data for the anti-SARS-CoV-2 activity of 3CLpro-IN-3 is not available in the cited literature, this section outlines the general methodologies used for evaluating 3CLpro inhibitors.

Synthesis of Formazan Analogues (General Protocol)

The synthesis of formazan analogues, such as compound 3d, typically involves the reaction of an aryl diazonium salt with a hydrazone in a basic medium. The specific reactants and conditions would be detailed in the supplementary information of the source publication.

Molecular Docking Protocol (General)

-

Protein and Ligand Preparation: The 3D crystal structure of SARS-CoV-2 3CLpro is obtained from a protein data bank. The structure is prepared by removing water molecules and adding hydrogen atoms. The 3D structure of the inhibitor (e.g., 3CLpro-IN-3) is generated and optimized.

-

Docking Simulation: A docking software is used to predict the binding pose of the ligand within the active site of the protein. The simulation generates multiple possible conformations and scores them based on binding energy.

-

Analysis of Interactions: The resulting docked complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the 3CLpro active site.

In Vitro 3CLpro Inhibition Assay (General Protocol - FRET-based)

This assay is commonly used to measure the enzymatic activity of 3CLpro and the inhibitory effects of compounds.

-

Assay Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is used. The substrate is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

Recombinant SARS-CoV-2 3CLpro is incubated with various concentrations of the test inhibitor (e.g., 3CLpro-IN-3) in an appropriate assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated from the increase in fluorescence.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Antiviral Activity Assay (General Protocol - Cytopathic Effect Assay)

This cell-based assay determines the ability of a compound to inhibit viral replication in host cells.

-

Cell Culture: A susceptible cell line (e.g., Vero E6 cells) is cultured in multi-well plates.

-

Infection and Treatment: The cells are infected with SARS-CoV-2 and simultaneously treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE), which is a change in the appearance of the cells due to viral infection.

-

Assessment of CPE: The extent of CPE is evaluated, often by staining the cells with a dye that only stains viable cells.

-

Data Analysis: The EC50 value, the concentration of the compound that reduces the viral CPE by 50%, is calculated.

Conclusion

This compound (Compound 3d) is a formazan analogue identified as a potential inhibitor of the SARS-CoV-2 main protease. While its antibacterial and antifungal activities have been experimentally confirmed, its antiviral mechanism of action against SARS-CoV-2 is currently based on predictive molecular docking studies. These computational models suggest a strong binding affinity to the 3CLpro active site. Further in vitro enzymatic and cell-based antiviral assays are necessary to validate these in silico findings and to quantify the inhibitory potency of this compound against SARS-CoV-2. The general protocols outlined provide a framework for the experimental validation required to advance such promising compounds in the drug development pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. gup.ub.gu.se [gup.ub.gu.se]

- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nano-sized formazan analogues: Synthesis, structure elucidation, antimicrobial activity and docking study for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Initial characterization of SARS-CoV-2 3CLpro-IN-3 antiviral activity

An In-Depth Technical Guide to the Initial Characterization of a SARS-CoV-2 3CLpro Inhibitor's Antiviral Activity

This guide provides a comprehensive overview of the initial characterization of the antiviral activity of a representative SARS-CoV-2 3C-like protease (3CLpro) inhibitor. The data and methodologies presented are synthesized from multiple research findings to serve as a detailed resource for researchers, scientists, and drug development professionals.

Data Presentation

The antiviral activity and cytotoxicity of various SARS-CoV-2 3CLpro inhibitors have been evaluated using a range of assays. The following tables summarize the quantitative data for several key compounds, providing a comparative view of their potency and therapeutic index.

Table 1: In Vitro Antiviral Efficacy of 3CLpro Inhibitors

| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |

| GC376 | Cytopathic Effect (CPE) Assay | Vero E6 | 0.9 - 4.48 | [1][2] |

| Transfection-based Assay | HEK293T | 3.30 | [1] | |

| PF-00835231 | Viral Antigen Measurement | A549+ACE2 | 0.158 (48h) | [2] |

| CPE Assay | Vero E6 | 0.27 | [2] | |

| Walrycin B | CPE Assay | Vero E6 | Not explicitly stated, but showed 51.43% efficacy | [3] |

| Z-FA-FMK | CPE Assay | Vero E6 | 0.13 | [3] |

| Boceprevir | CPE Assay | Vero E6 | 1.90 | [3] |

| JZD-07 | Antivirus Assay | Vero E6 | 0.82 (Wild-type) | [4] |

| 7.24 (Delta variant) | [4] | |||

| 6.03 (Omicron BA.1 variant) | [4] | |||

| WU-04 | Luciferase SARS-CoV-2 Assay | A549-hACE2 | ~0.01 | [5] |

| Ensitrelvir (S-217622) | Antiviral Assay | Vero E6T | 0.2 - 0.5 | [6] |

| Nirmatrelvir | Antiviral Assay | Vero E6 | 0.0745 | [6] |

Table 2: In Vitro Enzymatic Inhibition of 3CLpro

| Compound | Assay Type | IC50 (µM) | Reference |

| GC376 | Enzymatic Assay | 0.17 | [3] |

| Walrycin B | Enzymatic Assay | 0.26 | [3] |

| Hydroxocobalamin | Enzymatic Assay | 3.29 | [3] |

| Suramin sodium | Enzymatic Assay | 6.5 | [3] |

| Z-DEVD-FMK | Enzymatic Assay | 6.81 | [3] |

| LLL-12 | Enzymatic Assay | 9.84 | [3] |

| Z-FA-FMK | Enzymatic Assay | 11.39 | [3] |

| Boceprevir | Enzymatic Assay | 4.13 | [3] |

| JZD-07 | Enzymatic Assay | 0.15 (SARS-CoV-2) | [4] |

| 0.11 (SARS-CoV-1) | [4] | ||

| WU-04 | Enzymatic Assay | 0.072 | [7] |

| Ensitrelvir (S-217622) | Enzymatic Assay | 0.008 - 0.0144 | [6] |

| PR-619 | Enzymatic Assay | 0.4 (SARS-CoV-2) | [8] |

| 2.3 (MERS) | [8] | ||

| Calpeptin | Enzymatic Assay | 4 | [8] |

| MG-132 | Enzymatic Assay | 7.4 | [8] |

Table 3: Cytotoxicity of 3CLpro Inhibitors

| Compound | Cell Line | CC50 (µM) | Reference |

| Z-FA-FMK | Vero E6 | No apparent cytotoxicity at effective concentrations | [3] |

| JZD-07 | Vero E6 | > 300 | [4] |

| Loperamide | Vero E6 | 56.4 | [9] |

| Maprotiline | Vero E6 | 31.8 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the characterization of SARS-CoV-2 3CLpro inhibitors.

3CLpro Enzymatic Inhibition Assay (FRET-based)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of 3CLpro.

-

Principle: The assay utilizes a fluorogenic peptide substrate that contains a cleavage site for 3CLpro flanked by a fluorophore and a quencher. In its uncleaved state, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

-

Materials:

-

Procedure:

-

Dispense the test compound at various concentrations into the assay plate.

-

Add a solution of recombinant 3CLpro enzyme to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).[11]

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[10]

-

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Assay)

This assay determines the ability of a compound to protect host cells from virus-induced cell death.

-

Principle: SARS-CoV-2 infection leads to a cytopathic effect (CPE) in susceptible cell lines, such as Vero E6. Antiviral compounds that inhibit viral replication will prevent or reduce CPE, allowing for cell survival.

-

Materials:

-

Vero E6 cells.

-

SARS-CoV-2 virus stock.

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

Luminometer.

-

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period sufficient to observe CPE in the virus control wells (e.g., 72 hours).

-

Assess cell viability by adding a reagent like CellTiter-Glo and measuring the luminescence.

-

Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.

-

Determine the EC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.[3]

-

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to the host cells in the absence of the virus.

-

Principle: This assay is run in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to the compound's toxicity.

-

Materials:

-

Vero E6 cells.

-

Cell culture medium.

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

Luminometer.

-

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay.

-

Incubate the plates for the same duration as the antiviral assay.

-

Measure cell viability using a suitable reagent.

-

Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the compound concentration.[9]

-

Mandatory Visualization

The following diagrams illustrate key pathways and workflows in the characterization of SARS-CoV-2 3CLpro inhibitors.

Caption: Mechanism of action of a SARS-CoV-2 3CLpro inhibitor.

Caption: Experimental workflow for identifying and characterizing 3CLpro inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel nonpeptidic SARS-CoV-2 3CLpro inhibitor demonstrates good antiviral activity | BioWorld [bioworld.com]

- 5. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SARS-CoV-2 3CL and PLpro: Key Protease Targets for COVID-19 [rndsystems.com]

- 11. A Study of 3CLpros as Promising Targets against SARS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of SARS-CoV-2 3CLpro in Complex with Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the functionality of several key proteins for its replication and propagation. Among these, the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), stands out as a primary target for antiviral drug development.[1][2] This cysteine protease is essential for processing viral polyproteins into functional non-structural proteins, a critical step in the viral life cycle.[3] The high conservation of 3CLpro across coronaviruses and its lack of close human homologs make it an attractive target for the development of specific inhibitors with potentially minimal side effects.[1][4] This technical guide provides an in-depth overview of the structural biology of SARS-CoV-2 3CLpro in complex with various inhibitors, focusing on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Structural Overview of SARS-CoV-2 3CLpro

SARS-CoV-2 3CLpro is a homodimeric enzyme, with each protomer consisting of three domains.[1] Domains I (residues 10-99) and II (residues 100-182) form a chymotrypsin-like, antiparallel β-barrel structure and create the substrate-binding cleft.[1][4] Domain III (residues 198-303), composed of five α-helices, is primarily responsible for the dimerization of the protease, a process crucial for its catalytic activity.[1] The active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41, located in the cleft between domains I and II.[3][4]

Quantitative Data of 3CLpro Inhibitors

A significant number of inhibitors targeting SARS-CoV-2 3CLpro have been identified and characterized. The following tables summarize key quantitative data for a selection of these inhibitors, including their binding affinities and the crystallographic details of their complexes with the protease.

| Inhibitor | PDB ID | Resolution (Å) | Inhibition Constant (Ki) | IC50 | Dissociation Constant (Kd) | Notes |

| Covalent Inhibitors | ||||||

| Boceprevir | 7K40 | 1.35 | Forms a covalent bond with the catalytic Cys145.[5] | |||

| Compound 3af | 7X6J | 1.50 | 0.0141 µM (kinac/Ki = 58,700 M-1s-1) | A small-molecule thioester.[6] | ||

| Chloroacetamide 5 | Not specified | 1.73 - 1.90 | 0.49 µM | Targets Cys145.[7] | ||

| Epoxide 30 | Not specified | 1.61 - 1.98 | Cys145 attacks the more hindered Cα atom.[7] | |||

| Non-covalent Inhibitors | ||||||

| Ensitrelvir (S-217622) | 8.0 - 14.4 nM | Consistent activity across various SARS-CoV-2 variants.[1] | ||||

| ML188 | 7L0D | 2.39 | A non-covalent inhibitor.[8] | |||

| SARS-CoV-2-IN-45 | 0.025 µM | 0.045 µM | 14.7 nM | A potent and selective non-covalent inhibitor.[3] | ||

| Walrycin B | 0.26 - 0.27 µM | Identified through high-throughput screening.[9][10] | ||||

| Z-FA-FMK | 0.13 µM (EC50) | A protease inhibitor.[9][11] | ||||

| Myricetin | 0.2 µM | Covalently binds to the catalytic Cys145.[12] | ||||

| Thioguanosine | 3.9 µM | Showed anti-cytopathic effect in Vero-E6 cells.[12] | ||||

| MG-132 | 0.4 µM | Showed anti-cytopathic effect in Vero-E6 cells.[12] | ||||

| PR-619 | 0.4 µM | Also inhibits deubiquitinating enzymes.[12] | ||||

| Calpeptin | 4 µM | A peptide-like molecule.[12] |

Experimental Protocols

The structural and functional characterization of SARS-CoV-2 3CLpro and its inhibitors relies on a variety of sophisticated experimental techniques. Detailed below are generalized protocols for the key methodologies employed.

Recombinant Production and Purification of SARS-CoV-2 3CLpro

A robust and scalable method for producing large quantities of active 3CLpro is fundamental for structural and biochemical studies.[13]

Protocol:

-

Gene Cloning: The gene encoding the full-length SARS-CoV-2 3CLpro (residues 1-306) is cloned into an Escherichia coli expression vector, often with an N-terminal fusion tag (e.g., His-tag, GST-tag, or SUMO-tag) to facilitate purification.[3][13]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[14] Cultures are grown in appropriate media (e.g., LB broth or minimal media for isotopic labeling) to a desired optical density.[13] Protein expression is then induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).[13] For production of isotopically labeled protein for NMR studies, cells are grown in minimal medium supplemented with 15N-ammonium chloride and/or 13C-glucose.[13]

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is achieved through methods such as sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted.

-

Tag Cleavage and Further Purification: The affinity tag is often removed by a specific protease (e.g., TEV protease or SUMO protease) to yield the native 3CLpro sequence.[3][13] A second round of affinity chromatography (negative selection) is performed to remove the cleaved tag and uncleaved protein.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the 3CLpro from any remaining contaminants and to isolate the dimeric form of the enzyme.[15]

-

Quality Control: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.[13]

X-ray Crystallography for Structure Determination

X-ray crystallography is a powerful technique for obtaining high-resolution three-dimensional structures of protein-inhibitor complexes, providing detailed insights into binding modes and molecular interactions.[7][16]

Protocol:

-

Crystallization: Purified SARS-CoV-2 3CLpro is mixed with the inhibitor of interest. This complex is then subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of crystallization conditions (precipitants, buffers, pH, and temperature) are screened to identify conditions that yield high-quality crystals.

-

Crystal Soaking (for fragment screening): Alternatively, apo-crystals of 3CLpro can be grown and then soaked in a solution containing the inhibitor or fragment.[16]

-

X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[17] The quality of the diffraction data is crucial for the final structure determination.[17]

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, using a previously determined 3CLpro structure as a search model.[17] The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map.[18]

-

Structure Validation: The final model is validated using various crystallographic and stereochemical quality indicators to ensure its accuracy.[18]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is another powerful technique for determining the high-resolution structures of biological macromolecules in their near-native state and is particularly useful for larger complexes or proteins that are difficult to crystallize.[3]

Protocol:

-

Sample Preparation: A solution of the purified 3CLpro-inhibitor complex is applied to an EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope. A large number of images (micrographs) are automatically collected from different areas of the grid.

-

Image Processing: Individual particle images are picked from the micrographs. These particles are then aligned and classified to generate 2D class averages.

-

3D Reconstruction: The 2D class averages are used to reconstruct an initial 3D model. This model is then refined to high resolution using the individual particle images.

-

Model Building and Interpretation: An atomic model of the 3CLpro-inhibitor complex is built into the final 3D density map. This allows for the detailed analysis of the inhibitor's binding pose and its interactions with the protein.[3]

In Vitro Inhibition Assays

In vitro assays are essential for quantifying the inhibitory potency of compounds against 3CLpro.

This is a commonly used method to measure the enzymatic activity of 3CLpro and the inhibitory effects of compounds.[13][15]

Protocol:

-

Assay Components: The assay mixture includes recombinant SARS-CoV-2 3CLpro, a fluorogenic peptide substrate containing a cleavage site for the protease flanked by a FRET pair (e.g., a fluorophore and a quencher), and the test inhibitor at various concentrations.[19]

-

Incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.[12][19]

-

Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the FRET substrate.[19] As the protease cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The fluorescence intensity is monitored over time using a plate reader.[19]

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[19]

BLI is a label-free technique used to measure the kinetics of protein-ligand interactions in real-time, providing association (kon) and dissociation (koff) rates, and the dissociation constant (Kd).

Protocol:

-

Immobilization: Biotinylated SARS-CoV-2 3CLpro is immobilized onto streptavidin-coated biosensors.

-

Baseline: The biosensors are equilibrated in assay buffer to establish a stable baseline.

-

Association: The biosensors are dipped into solutions containing the inhibitor at various concentrations, and the binding of the inhibitor to the immobilized protease is monitored over time.[20]

-

Dissociation: The biosensors are then moved to a buffer-only solution, and the dissociation of the inhibitor from the protease is measured.[20]

-

Data Analysis: The association and dissociation curves are fitted to a kinetic model to determine the kon, koff, and Kd values.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows in the study of SARS-CoV-2 3CLpro and its inhibitors.

Caption: Workflow for determining the 3D structure of 3CLpro-inhibitor complexes.

Caption: Workflow for inhibitor screening and lead identification.

Conclusion

The structural and functional characterization of SARS-CoV-2 3CLpro in complex with a diverse range of inhibitors has been a cornerstone of the scientific response to the COVID-19 pandemic. The wealth of quantitative data and detailed structural information has not only facilitated the rapid development of antiviral therapeutics but has also provided a deeper understanding of the fundamental biology of this critical viral enzyme. The methodologies outlined in this guide represent the standard approaches in the field, and their continued application will be vital for the development of broad-spectrum antiviral agents to combat current and future coronavirus threats.

References

- 1. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural biology of SARS-CoV-1/SARS-CoV-2 main protease [insidecorona.net]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. mdpi.com [mdpi.com]

- 16. dgk-home.de [dgk-home.de]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Crystallographic models of SARS-CoV-2 3CLpro: in-depth assessment of structure quality and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

In Silico Analysis of Inhibitor Binding to SARS-CoV-2 Main Protease: A Technical Guide

This guide provides an in-depth technical overview of the in silico modeling of inhibitor binding to the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). The methodologies and data presented are synthesized from recent scientific literature and are intended for researchers, scientists, and drug development professionals. For the purpose of a specific case study, this document will focus on a representative inhibitor, given the lack of specific public data for a compound designated "3CLpro-IN-3".

Introduction to SARS-CoV-2 Mpro as a Drug Target

The SARS-CoV-2 Mpro is a cysteine protease essential for the viral life cycle.[1][2][3] It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins (NSPs), which are crucial for viral replication and transcription.[2][3] The indispensable role of Mpro in viral maturation, coupled with the absence of a close human homolog, makes it an attractive target for the development of antiviral therapeutics.[4] The Mpro is a homodimer, with each protomer consisting of three domains. The active site is located in a cleft between Domain I and Domain II.[2][4]

Quantitative Analysis of Inhibitor Binding

The binding affinity of potential inhibitors to SARS-CoV-2 Mpro is a critical parameter in drug discovery. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), binding affinity (Kd or Ki), and docking scores. The following table summarizes representative quantitative data for inhibitors targeting SARS-CoV-2 Mpro, as reported in various studies.

| Compound ID | Assay Type | Reported Value | Unit | Reference |

| Compound 34 | Enzyme Inhibition | 6.12 ± 0.42 | µM | [2] |

| Compound 36 | Enzyme Inhibition | 4.47 ± 0.39 | µM | [2] |

| PMPT | Enzyme Inhibition | 19 ± 3 | µM | [5] |

| CPSQPA | Enzyme Inhibition | 38 ± 3 | µM | [5] |

| Ensitrelvir | Enzyme Inhibition | 0.2 - 0.5 | µM | [4] |

| Rutin | Enzyme Inhibition | Not specified | - | [6] |

| N3 Inhibitor | Binding Affinity | -7.9 | kcal/mol | [3] |

| Mitoxantrone | Docking Score | -43.5854 | - | [7] |

Methodologies for In Silico Modeling

The in silico investigation of inhibitor binding to SARS-CoV-2 Mpro typically involves a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and often concluding with molecular dynamics simulations to assess the stability of the complex.

Receptor and Ligand Preparation

Receptor Preparation:

-

Structure Retrieval: The three-dimensional crystal structure of SARS-CoV-2 Mpro is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6LU7.[3]

-

Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands.[8]

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for the amino acid residues are assigned, typically at a physiological pH. Partial charges are assigned to each atom using a force field, such as AMBER.[1]

Ligand Preparation:

-

Structure Generation: The 2D or 3D structure of the inhibitor is generated using chemical drawing software or obtained from a chemical database like PubChem or ZINC.[9]

-

Energy Minimization: The ligand's geometry is optimized to find its lowest energy conformation. This is often done using a force field like MMFF94.

-

Charge Calculation: Partial charges are calculated for the ligand atoms.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[7]

-

Grid Generation: A grid box is defined around the active site of the Mpro to specify the search space for the docking algorithm. The grid is typically centered on the co-crystallized ligand or key catalytic residues like Cys145 and His41.[10]

-

Docking Algorithm: A docking program, such as AutoDock Vina or Glide, is used to sample different conformations and orientations of the ligand within the defined grid box.[7][8]

-

Scoring Function: The docking poses are evaluated and ranked using a scoring function that estimates the binding affinity. The scoring function typically considers factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the conformational energy of the ligand.[11] The output is often a docking score or an estimated binding energy.[11]

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[1][12]

-

System Setup: The docked protein-ligand complex is placed in a periodic box filled with explicit water molecules and counter-ions to neutralize the system.

-

Energy Minimization: The entire system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to the desired level (e.g., 1 atm) while restraining the protein and ligand atoms. This is followed by an equilibration phase where the restraints are gradually removed.

-

Production Run: A production MD simulation is run for a specified period, typically ranging from nanoseconds to microseconds. During the simulation, the trajectories of all atoms are saved at regular intervals.[1]

-

Trajectory Analysis: The saved trajectories are analyzed to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD): To assess the structural stability of the complex.[13][14]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[13][14]

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and the ligand.[14]

-

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand.[10]

-

Visualizing Computational Workflows and Pathways

Diagrams are essential for illustrating the complex workflows and relationships in computational drug discovery. The following diagrams are generated using the Graphviz DOT language.

Caption: In Silico Modeling Workflow for Protein-Ligand Binding.

Caption: Computational Drug Discovery Pipeline for SARS-CoV-2 Mpro.

Conclusion

In silico modeling plays a pivotal role in the rapid identification and optimization of potential inhibitors for SARS-CoV-2 Mpro. By integrating techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular interactions driving inhibitor binding and stability. This computational approach significantly accelerates the drug discovery process, enabling the prioritization of compounds for further experimental validation. The methodologies and workflows outlined in this guide provide a foundational understanding for professionals engaged in the development of novel antiviral therapies against COVID-19.

References

- 1. Pharmacoinformatics and molecular dynamics simulation studies reveal potential covalent and FDA-approved inhibitors of SARS-CoV-2 main protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insilico generation of novel ligands for the inhibition of SARS-CoV-2 main protease (3CLpro) using deep learning [frontiersin.org]

- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. De Novo design of potential inhibitors against SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-silico study of approved drugs as potential inhibitors against 3CLpro and other viral proteins of CoVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of potential SARS-CoV-2 Mpro inhibitors integrating molecular docking and water thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.3. Docking Ligands into the SARS-CoV-2 Mpro Receptor [bio-protocol.org]

- 12. journals.stmjournals.com [journals.stmjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Early-stage research on covalent vs. non-covalent 3CLpro inhibitors

An In-depth Technical Guide to Early-Stage Research on Covalent vs. Non-covalent 3CLpro Inhibitors

Introduction

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2.[1][2][3][4] It is responsible for processing viral polyproteins into functional non-structural proteins, making it an attractive target for antiviral drug development.[2][4][5] Inhibitors of 3CLpro can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors. This guide provides a detailed comparison of these two approaches in early-stage research, focusing on their mechanisms, quantitative data, experimental evaluation, and key characteristics.

Mechanism of Action

The fundamental difference between covalent and non-covalent inhibitors lies in how they interact with the 3CLpro active site.

Covalent Inhibitors

Covalent inhibitors are designed to form a stable, chemical bond with a residue in the enzyme's active site. In the case of 3CLpro, which is a cysteine protease, the target is typically the catalytic cysteine residue (Cys145).[1][2] These inhibitors possess an electrophilic "warhead" that reacts with the nucleophilic thiol group of Cys145.[1] Common warheads include aldehydes, α-ketoamides, and Michael acceptors.[1][6] This irreversible or slowly reversible binding can lead to prolonged and potent inhibition of the enzyme.[7] The design of many covalent inhibitors often starts from the structure of non-covalent inhibitors, with a warhead being added to interact with the catalytic cysteine.[1][8]

Non-covalent Inhibitors

Non-covalent inhibitors, in contrast, bind to the active site through reversible, non-permanent interactions.[7] These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[9] The inhibitor occupies the active site, preventing the natural substrate from binding, and thereby blocking the enzyme's activity.[2] Because they do not form a permanent bond, non-covalent inhibitors can have a lower risk of off-target reactivity and associated toxicity.[10] The development of potent non-covalent inhibitors has been a significant area of research, with some candidates showing efficacy in the nanomolar range.[11][12]

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo efficacy of representative covalent and non-covalent 3CLpro inhibitors.

Table 1: In Vitro Efficacy of Covalent 3CLpro Inhibitors

| Compound | Warhead Type | Target Virus | Assay Type | IC50 (µM) | EC50 (µM) | Reference |

| Nirmatrelvir (PF-07321332) | Nitrile | SARS-CoV-2 | Enzymatic | 0.0031 | - | [11] |

| SARS-CoV-2 | Cell-based | - | 0.077 | [11] | ||

| GC376 | Aldehyde | SARS-CoV-2 | Enzymatic | - | - | [13][14] |

| SARS-CoV-2 | Cell-based | - | 3.30 | [13] | ||

| Boceprevir | α-ketoamide | SARS-CoV-2 | Enzymatic | 4.1 | - | [15] |

| SARS-CoV-2 | Cell-based | - | 1.3 | [15] | ||

| Compound 13b | α-ketoamide | SARS-CoV-2 | Enzymatic | 0.7 | - | [15] |

| SARS-CoV-2 | Cell-based | - | ~5 | [15] |

Table 2: In Vitro Efficacy of Non-Covalent 3CLpro Inhibitors

| Compound | Target Virus | Assay Type | IC50 (µM) | EC50 (µM) | Ki (µM) | Reference |

| WU-04 | SARS-CoV-2 | Enzymatic | 0.055 | - | - | [11] |

| SARS-CoV-2 | Cell-based | - | 0.012 | - | [12] | |

| S-217622 (Ensitrelvir) | SARS-CoV-2 | Enzymatic | 0.013 | - | - | [11] |

| SARS-CoV-2 | Cell-based | - | 0.37 | - | [12] | |

| ML188 | SARS-CoV | Enzymatic | 1.5 | - | - | [16] |

| SARS-CoV | Cell-based | - | 12.9 | - | [16] | |

| JZD-07 | SARS-CoV-2 | Cell-based | - | 0.82 | 0.117 | [17] |

Table 3: In Vivo Efficacy of Selected 3CLpro Inhibitors

| Compound | Inhibitor Type | Animal Model | Virus | Key Finding | Reference |

| 11d | Covalent | K18-hACE2 Mice | SARS-CoV-2 | 80% survival with treatment starting 1 day post-infection. | [18][19] |

| 11d | Covalent | Mice | MERS-CoV | 90% survival with treatment starting 1 day post-infection. | [18][19] |

| WU-04 | Non-covalent | K18-hACE2 Mice | SARS-CoV-2 | Showed anti-SARS-CoV-2 activity similar to Nirmatrelvir at the same oral dose. | [11][12] |

Experimental Protocols

The evaluation of 3CLpro inhibitors involves a series of standardized in vitro and in cellulo experiments.

Enzymatic Assays

Objective: To determine the direct inhibitory activity of a compound on the 3CLpro enzyme and calculate its IC50 value.

Methodology: FRET-Based Assay

-

Reagents and Materials:

-

Recombinant 3CLpro enzyme.

-

A fluorogenic substrate peptide containing a 3CLpro cleavage sequence, flanked by a fluorophore and a quencher (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).

-

Test compounds dissolved in DMSO.

-

384-well assay plates.

-

-

Procedure:

-

A solution of the 3CLpro enzyme is pre-incubated with various concentrations of the test inhibitor (or DMSO as a control) in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

As the enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.

-

-

Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based Assays

Objective: To evaluate the antiviral activity of a compound in a cellular context, which accounts for cell permeability and cytotoxicity, and to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

Methodology: Luciferase-Based Reporter Assay [14][20]

-

Assay Principle: This assay uses a genetically engineered cell line that expresses a reporter protein (e.g., luciferase) linked to a 3CLpro cleavage site.[14][20] In the presence of viral 3CLpro activity (from infection or co-expression), the reporter is cleaved, leading to a loss of signal.[14][20] An effective inhibitor will block this cleavage and restore the reporter signal.[14][20] This type of assay can often be performed in a BSL-2 setting.[14][20]

-

Procedure:

-

Host cells (e.g., Huh7.5) expressing the reporter construct are seeded in 96-well plates.[21]

-

The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 24 hours).[21]

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).[21]

-

After an incubation period (e.g., 24 hours), the luciferase activity is measured using a luminometer.[21]

-

For cytotoxicity assessment, a parallel plate of uninfected cells is treated with the same compound concentrations, and cell viability is measured using an assay like CellTiter-Glo.

-

-

Data Analysis:

-

The EC50 value is calculated by plotting the percentage of viral inhibition (restored luciferase signal) against the log of the compound concentration.

-

The CC50 value is determined from the cell viability data.

-

The Selectivity Index (SI) is calculated as CC50 / EC50, with a higher SI indicating a more promising therapeutic window.

-

X-ray Crystallography

Objective: To determine the three-dimensional structure of 3CLpro in complex with an inhibitor, revealing the precise binding mode and interactions.

Methodology:

-

Protein Expression and Purification: The 3CLpro enzyme is expressed in a suitable system (e.g., E. coli) and purified to high homogeneity.

-

Crystallization:

-

The purified 3CLpro is mixed with the inhibitor (covalent or non-covalent) to allow for complex formation.

-

The protein-inhibitor complex is then subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion. Various conditions (precipitants, pH, temperature) are tested to find optimal crystallization conditions.

-

-

Data Collection and Structure Determination:

-

The resulting crystals are cryo-cooled and exposed to an X-ray beam, typically at a synchrotron source.[22]

-

X-ray diffraction data are collected.

-

The structure is solved using molecular replacement, using a known 3CLpro structure as a search model.[22]

-

The electron density map is analyzed to build and refine the atomic model of the protein-inhibitor complex.[22] This allows for the direct visualization of a covalent bond to Cys145 or the specific non-covalent interactions within the active site.[3][11]

-

Visualizations

Signaling Pathway and Inhibition Mechanism

Caption: Role of 3CLpro in the viral life cycle and points of intervention by inhibitors.

Experimental Workflow for 3CLpro Inhibitor Discovery

Caption: Typical workflow for the discovery and evaluation of 3CLpro inhibitors.

Logical Comparison: Covalent vs. Non-covalent Inhibitors

Caption: Comparison of key characteristics of covalent and non-covalent inhibitors.

Conclusion

Both covalent and non-covalent inhibition strategies have proven to be effective in the development of 3CLpro inhibitors. Covalent inhibitors, such as Nirmatrelvir, often exhibit high potency and a long duration of action due to the formation of a stable bond with the enzyme.[12] However, this reactivity can also pose risks of off-target effects.[10] Non-covalent inhibitors, like WU-04, offer the advantage of reversible binding, which can lead to a better safety profile.[9][10] Early-stage research relies on a combination of enzymatic and cell-based assays to quantify the potency and efficacy of these compounds, while structural biology techniques like X-ray crystallography are indispensable for understanding their binding mechanisms and guiding further drug design efforts. The choice between a covalent and non-covalent approach depends on a careful balance of desired efficacy, pharmacokinetic properties, and potential safety concerns.

References

- 1. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 3. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of non-covalent inhibitors of the SARS main proteinase 3CLpro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Novel nonpeptidic SARS-CoV-2 3CLpro inhibitor demonstrates good antiviral activity | BioWorld [bioworld.com]

- 18. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. Crystallographic models of SARS-CoV-2 3CLpro: in-depth assessment of structure quality and validation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global impact of coronavirus disease 2019 (COVID-19), caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the critical need for effective antiviral therapeutics. A primary target for the development of such drugs is the 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme plays an indispensable role in the viral replication cycle, making it an attractive target for therapeutic intervention.[1][2][3] This technical guide provides an in-depth examination of the structure, function, and enzymatic activity of 3CLpro, details key experimental protocols for its study, and presents a comprehensive overview of its role in coronavirus replication.

Structure and Function of 3CLpro

The 3CLpro is a cysteine protease that is highly conserved across the Coronaviridae family.[4] It is essential for the processing of the large viral polyproteins (pp1a and pp1ab) that are translated from the viral RNA genome upon entry into a host cell.[4][5] This proteolytic cleavage yields functional non-structural proteins (nsps) that are vital for the assembly of the viral replication and transcription complex (RTC).[6][7]

Structurally, 3CLpro is active as a homodimer.[8] Each monomer consists of three domains: Domain I (residues 8-101) and Domain II (residues 102-184) form a chymotrypsin-like fold and together create the substrate-binding site. Domain III (residues 201-303) is involved in regulating the dimerization of the enzyme.[9] The active site, located in the cleft between Domains I and II, features a catalytic dyad composed of Cysteine-145 and Histidine-41.[10] Some studies suggest the involvement of a third residue, Aspartate-187, forming a catalytic triad.[9] The unique cleavage specificity of 3CLpro, typically recognizing the sequence Leu-Gln↓(Ser, Ala, Gly), is not found in host cell proteases, making it an ideal target for specific inhibitors with a potentially low risk of off-target effects.[4]

The Role of 3CLpro in the Coronavirus Replication Cycle

The replication of coronaviruses is a complex process that relies heavily on the precise functioning of 3CLpro. The following diagram illustrates the key steps in the viral replication cycle and highlights the central role of 3CLpro.

As depicted, the inhibition of 3CLpro at step 3 would halt the entire downstream process of viral replication, preventing the formation of the RTC and subsequent synthesis of new viral components.[1][3]

Quantitative Data on 3CLpro Activity and Inhibition

The enzymatic activity of 3CLpro and the efficacy of its inhibitors are quantified using various parameters. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key indicators of enzyme efficiency, while the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) measure the potency of inhibitors in enzymatic and cell-based assays, respectively.

Kinetic Parameters of SARS-CoV-2 3CLpro

| Parameter | Value | Conditions | Reference |

| Km | 17.67 ± 1.93 µM | Fluorogenic peptide substrate | [11] |

| kcat | 2.99 ± 0.49 s-1 | Fluorogenic peptide substrate | [11] |

| kcat/Km | 0.17 ± 0.02 µM-1s-1 | Fluorogenic peptide substrate | [11] |

| Km (S1A mutant) | Increased vs WT | Peptide substrate | [9] |

| kcat (S1A mutant) | ~150% of WT | Peptide substrate | [9] |

Inhibitory Constants of Selected 3CLpro Inhibitors against SARS-CoV-2

| Inhibitor | IC50 / EC50 | Assay Type | Reference |

| Disulfiram | 6.25 ± 1.97 µM (IC50) | Enzymatic | [11] |

| Ebselen | 0.9 ± 0.4 µM (IC50) | Enzymatic | [11] |

| GC376 | 23.4 ± 4.5 nM (IC50) | Enzymatic | [11] |

| ML188 | 1.56 ± 0.3 nM (IC50) | Enzymatic | [11] |

| Tolcapone | 7.9 ± 0.9 µM (IC50) | Enzymatic | [12] |

| Levothyroxine | 19.2 ± 1.2 µM (IC50) | Enzymatic | [12] |

| Manidipine-2HCl | 10.4 ± 1.6 µM (IC50) | Enzymatic | [12] |

| Nirmatrelvir | 0.033 - 0.0745 µM (EC50) | Cell-based (HEK293T-hACE2/Vero E6) | [8] |

| Remdesivir | 0.22 - 0.77 µM (EC50) | Cell-based (Vero E6) | [8] |

| MK-7845 | 8.7 nM (IC50) | Enzymatic (SARS-CoV-2) | [13] |

| MK-7845 | 140 nM (EC50) | Cell-based (SARS-CoV-2) | [13] |

Experimental Protocols

The study of 3CLpro and the screening for its inhibitors rely on robust and reproducible experimental assays. Below are detailed methodologies for two key experimental approaches.

Förster Resonance Energy Transfer (FRET)-Based 3CLpro Activity Assay

This assay provides a sensitive and continuous measurement of 3CLpro activity.

Methodology:

-

Reagent Preparation: Recombinant 3CLpro is diluted in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).[14] A fluorogenic peptide substrate containing a cleavage site for 3CLpro flanked by a FRET pair (e.g., Edans as the fluorophore and Dabcyl as the quencher) is also prepared in the assay buffer.[10][14] Test compounds are serially diluted in DMSO.

-

Assay Setup: The assay is typically performed in 96- or 384-well plates.[4][13] A small volume of the test compound dilution is added to each well.

-

Enzyme Addition: A solution of 3CLpro is added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the binding of potential inhibitors to the enzyme.[4][13]

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the FRET substrate.[10] The fluorescence intensity is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.[14]

-

Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence increase. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are determined by fitting the dose-response data to a suitable equation.[8]

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Methodology:

-

Cell Culture: A suitable host cell line (e.g., Vero E6 or Caco-2 cells) is cultured to form a confluent monolayer in 96-well plates.[8][15]

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds.

-

Viral Infection: The cells are then infected with the coronavirus at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 24 to 72 hours).

-

Quantification of Viral Activity: The extent of viral replication is assessed using various methods, such as:

-

Quantitative reverse transcription PCR (RT-qPCR): Measures the amount of viral RNA in the cell culture supernatant or cell lysate.

-

Cytopathic effect (CPE) reduction assay: Visually assesses the ability of the compound to protect cells from virus-induced death.

-

Plaque reduction assay: Quantifies the number of infectious virus particles.

-

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is determined from the dose-response curve. Cell viability assays are also performed in parallel to assess the cytotoxicity of the compounds.[15]

Conclusion

The 3CL protease is a highly validated and attractive target for the development of broad-spectrum anticoronaviral drugs. Its essential and conserved nature, coupled with the absence of close homologs in humans, provides a wide therapeutic window. The methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in the investigation of 3CLpro and the discovery of novel inhibitors. Continued efforts in this area are crucial for the development of effective treatments for current and future coronavirus outbreaks.

References

- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ccjm.org [ccjm.org]

- 8. benchchem.com [benchchem.com]

- 9. Key dimer interface residues impact the catalytic activity of 3CLpro, the main protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Assay in Summary_ki [bdb99.ucsd.edu]

- 15. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Catalytic Dyad of SARS-CoV-2 3CLpro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic dyad of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral life cycle and a primary target for antiviral drug development. This document details the structure, function, and catalytic mechanism of the His41-Cys145 dyad, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction to the SARS-CoV-2 3CLpro

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a cysteine protease that plays an essential role in the viral replication and transcription process.[1] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at eleven distinct sites, releasing functional non-structural proteins (nsps) that are vital for the virus's life cycle.[1][2] The absence of close human homologues makes 3CLpro an attractive target for the development of specific antiviral therapies with a potentially high therapeutic index.[3] The enzyme functions as a homodimer, and this dimerization is essential for its catalytic activity.[3][4]

The Catalytic Dyad: Core of 3CLpro's Function

The catalytic activity of 3CLpro is centered around a catalytic dyad composed of two key amino acid residues: Histidine 41 (His41) and Cysteine 145 (Cys145) .[4][5] This dyad is located in the active site of the enzyme, a cleft between its two domains.[6]

The currently accepted catalytic mechanism involves a two-step process: acylation and deacylation, analogous to other cysteine proteases.[7] In this mechanism, His41 acts as a general base, accepting a proton from the thiol group of Cys145.[3][7] This deprotonation activates Cys145, transforming it into a potent nucleophile. The resulting thiolate anion then attacks the carbonyl carbon of the scissile peptide bond in the substrate, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, releasing the C-terminal portion of the substrate and forming a covalent acyl-enzyme intermediate. In the second step, a water molecule, activated by the now protonated His41 (acting as a general acid), hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the free, active enzyme.[3]

There is ongoing discussion and research into the potential role of a third residue, Aspartate 187 (Asp187) , in the catalytic mechanism.[8][9] Some studies propose that Asp187 may form a catalytic triad (B1167595) (His41-Cys145-Asp187) by modulating the pKa of His41, thereby enhancing its ability to act as a general base.[8][9] Quantum mechanics/molecular mechanics (QM/MM) studies have suggested a strong hydrogen bond between His41 and Asp187, supporting its role in facilitating the deprotonation of Cys145.[9]

Quantitative Analysis of Catalytic Activity

The catalytic efficiency of 3CLpro and the impact of mutations on its activity are crucial for understanding its function and for the development of inhibitors. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Wild-Type SARS-CoV-2 3CLpro

| Parameter | Value | Conditions | Reference |

| Km | 67 ± 3 µM | 20 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM TCEP, 20% DMSO, 30°C | [10] |

| kcat | Varies with pH | Bell-shaped pH profile with pKa1 = 6.9 ± 0.1 and pKa2 = 9.4 ± 0.1 | [10] |

| kcat/Km | Varies with pH | Bell-shaped pH profile with pKa1 = 6.9 ± 0.1 and pKa2 = 9.4 ± 0.1 | [10] |

Table 2: Effect of Mutations on the Kinetic Parameters of SARS-CoV-2 3CLpro

| Mutant | % Activity Relative to WT | Km (µM) | kcat/Km (% of WT) | Reference |

| H41A | Inactive | - | - | [11] |

| C145A | Inactive | - | - | [11] |

| H163A | Inactive | - | - | [10] |

| H164A | 75% | 103 ± 6 | 51% | [10] |

| H172A | 26% | 89 ± 1 | 15% | [10] |

| H172Y | ~100% | 80 ± 2 | ~100% | [10] |

Table 3: Inhibition Constants (Ki) for Selected 3CLpro Inhibitors

| Inhibitor | Ki (µM) | Assay Conditions | Reference |

| Eugenol | 0.81 | FRET assay | [12][13] |

| Estragole | 4.1 | FRET assay | [12][13] |

| Cm-FF-H | 2.24 ± 0.58 | Not specified | [14] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide overviews of key experimental protocols used to study the 3CLpro catalytic dyad.

Protein Expression and Purification of SARS-CoV-2 3CLpro

A common method for obtaining large quantities of active 3CLpro for in vitro studies involves recombinant expression in Escherichia coli.[15][16]

-

Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 3CLpro is synthesized with codon optimization for E. coli expression and cloned into an expression vector, often with a cleavable affinity tag (e.g., His-tag, SUMO-tag) to facilitate purification.[15][17]

-

Protein Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.[16]

-

Cell Lysis and Clarification : Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation to remove cell debris.[16]

-

Affinity Chromatography : The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove non-specifically bound proteins.[17]

-

Tag Cleavage and Further Purification : The affinity tag is cleaved by a specific protease (e.g., TEV protease, SUMO protease). The cleaved protein is then further purified using other chromatography techniques such as size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[15][17]

-

Purity and Concentration Determination : The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein quantification assay.[16]

Site-Directed Mutagenesis

Site-directed mutagenesis is a crucial technique to investigate the role of specific amino acids, such as those in the catalytic dyad.[18][19]

-

Primer Design : Two complementary oligonucleotide primers containing the desired mutation are designed. These primers should anneal to the template plasmid DNA containing the wild-type 3CLpro gene.[19]

-

PCR Amplification : A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.[20]

-

Template DNA Digestion : The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.[19]

-

Transformation : The mutated plasmid is transformed into competent E. coli cells for propagation.

-

Verification : The presence of the desired mutation is confirmed by DNA sequencing of the isolated plasmid DNA from selected colonies.

Förster Resonance Energy Transfer (FRET)-Based Cleavage Assay

The FRET-based cleavage assay is a widely used method to measure the enzymatic activity of 3CLpro in a continuous and high-throughput manner.[21][22]

-

Substrate Design : A synthetic peptide substrate is designed to contain the 3CLpro cleavage sequence (e.g., AVLQS) flanked by a FRET pair, typically a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl).[21][22]

-

Assay Principle : In the intact substrate, the quencher absorbs the energy emitted by the fluorophore upon excitation, resulting in low fluorescence. When 3CLpro cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[23]

-

Assay Procedure :

-

The purified 3CLpro enzyme is pre-incubated in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).[22]

-

The reaction is initiated by the addition of the FRET substrate.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for Edans/Dabcyl).[22]

-

-

Data Analysis : The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase. Kinetic parameters such as Km and kcat can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[10] For inhibitor screening, the assay is performed in the presence of varying concentrations of the test compound, and the IC50 value is determined.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structural information of the 3CLpro active site, which is invaluable for understanding the catalytic mechanism and for structure-based drug design.[24][25]

-

Crystallization : Purified 3CLpro, either alone (apo) or in complex with a substrate analog or inhibitor, is crystallized by vapor diffusion or other crystallization methods. This involves screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find optimal conditions for crystal growth.[25]

-

Data Collection : The grown crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.[25]

-

Structure Determination : The diffraction data is processed to determine the electron density map of the protein. A molecular model of the protein is then built into the electron density map and refined to obtain the final three-dimensional structure.

-

Structural Analysis : The high-resolution structure reveals the precise arrangement of the catalytic dyad residues, their interactions with substrates or inhibitors, and the overall architecture of the active site.[24]

Visualizing the Catalytic Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Catalytic mechanism of SARS-CoV-2 3CLpro.

Caption: Workflow for a FRET-based 3CLpro cleavage assay.

Caption: General workflow for SARS-CoV-2 3CLpro purification.

Conclusion

A thorough understanding of the catalytic dyad of SARS-CoV-2 3CLpro is fundamental for the rational design and development of effective antiviral therapeutics. The His41-Cys145 dyad is the engine of the enzyme's proteolytic activity, and its precise mechanism continues to be an area of active investigation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in their efforts to combat the ongoing threat of SARS-CoV-2 and to prepare for future coronavirus outbreaks. The continued exploration of the subtleties of the 3CLpro catalytic mechanism will undoubtedly pave the way for the next generation of potent and specific inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pH profiles of 3-chymotrypsin-like protease (3CLpro) from SARS-CoV-2 elucidate its catalytic mechanism and a histidine residue critical for activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for production and purification of SARS-CoV-2 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production of a functionally active recombinant SARS-CoV-2 (COVID-19) 3C-like protease and a soluble inactive 3C-like protease-RBD chimeric in a prokaryotic expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved expression and purification of highly-active 3 chymotrypsin-like protease from SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Orthogonal dual reporter-based gain-of-signal assay for probing SARS-CoV-2 3CL protease activity in living cells: inhibitor identification and mutation investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. neb.com [neb.com]

- 21. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assay in Summary_ki [bdb99.ucsd.edu]

- 23. researchgate.net [researchgate.net]

- 24. Room-temperature X-ray crystallography reveals the oxidation and reactivity of cysteine residues in SARS-CoV-2 3CL Mpro: insights into enzyme mechanism and drug design (Journal Article) | OSTI.GOV [osti.gov]

- 25. Crystallographic models of SARS-CoV-2 3CLpro: in-depth assessment of structure quality and validation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application